1-(2,5-Dichlorophenyl)cyclopropanamine
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Overview
Description
1-(2,5-Dichlorophenyl)cyclopropanamine is a chemical compound with the molecular formula C₉H₉Cl₂N and a molecular weight of 202.08 g/mol. It is characterized by a cyclopropane ring attached to a 2,5-dichlorophenyl group and an amine group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)cyclopropanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce cyclopropylamines with different substituents.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclopropanamine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(3,4-Dichlorophenyl)cyclopropanamine: Another structurally similar compound with chlorine atoms at the 3 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9Cl2N |
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Molecular Weight |
202.08 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 |
InChI Key |
CWKWHCDCFBSKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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